molecular formula C17H17N3O6S B3004564 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-78-6

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B3004564
CAS No.: 2034338-78-6
M. Wt: 391.4
InChI Key: CPPCWGOHHUCLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidine-2,4-dione core, an azetidine ring, and a methyloxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidine-2,4-dione core, followed by the introduction of the azetidine ring and the methyloxazole moiety. Key steps may include:

    Formation of Oxazolidine-2,4-dione Core: This can be achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Attachment of Methyloxazole Moiety: This step often involves the use of coupling reactions such as Suzuki or Heck coupling to attach the methyloxazole group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: shares similarities with other compounds containing oxazolidine, azetidine, or methyloxazole moieties.

Uniqueness

  • The combination of these functional groups in a single molecule is unique, providing distinct chemical and biological properties that are not found in other compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound notable for its biological activity as a potent triple agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. This article explores the compound's mechanism of action, its biochemical pathways, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O6S, with a molecular weight of 391.4 g/mol. The compound features several functional groups including an azetidine ring, oxazolidine moiety, and a methyloxazole substituent.

PropertyDetail
Molecular FormulaC17H17N3O6S
Molecular Weight391.4 g/mol
PurityTypically 95%
IUPAC Name3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione

The primary mechanism of action of this compound involves the activation of PPARs:

Target Receptors

  • PPARα : Involved in lipid metabolism and energy homeostasis.
  • PPARγ : Plays a crucial role in glucose metabolism and adipocyte differentiation.
  • PPARδ : Regulates fatty acid oxidation and has implications in metabolic syndrome.

Mode of Action

Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various metabolic processes. The interaction with PPARs leads to changes in gene expression related to lipid metabolism and glucose homeostasis, which are critical for managing conditions such as diabetes and dyslipidemia .

Biochemical Pathways Affected

The activation of PPARs by this compound influences several biochemical pathways:

  • Lipid Metabolism : Enhances fatty acid oxidation and reduces triglyceride levels.
  • Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in tissues.
  • Inflammation : Modulates inflammatory responses by regulating cytokine production.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

Efficacy in Animal Models

In a study assessing the impact on metabolic syndrome, administration of this compound resulted in significant reductions in blood glucose levels and improved lipid profiles in diabetic rats. The observed EC50 values for PPAR activation were recorded at:

  • PPARα : 0.029 µM
  • PPARγ : 0.013 µM
  • PPARδ : 0.029 µM .

Clinical Implications

The compound's ability to activate multiple PPAR subtypes suggests potential applications in treating metabolic disorders such as type 2 diabetes and dyslipidemia. Its unique structural features may also provide avenues for developing novel therapeutic agents with enhanced efficacy and reduced side effects.

Properties

IUPAC Name

3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-11-18-15(9-25-11)13-2-4-14(5-3-13)27(23,24)19-6-12(7-19)8-20-16(21)10-26-17(20)22/h2-5,9,12H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPCWGOHHUCLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.